molecular formula C11H10BrN3O2 B596746 Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate CAS No. 1269293-79-9

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

Cat. No.: B596746
CAS No.: 1269293-79-9
M. Wt: 296.124
InChI Key: KGVGBIHSZVJUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 5th position, a pyridin-2-yl group at the 1st position, and an ethyl ester group at the 4th position of the pyrazole ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester in the presence of an acid catalyst.

    Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF).

Major Products Formed

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of de-brominated pyrazoles.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-chloro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-1-(pyridin-3-YL)-1H-pyrazole-4-carboxylate: Similar structure but with the pyridine group at the 3rd position.

    Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-3-carboxylate: Similar structure but with the carboxylate group at the 3rd position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Bromine atom at the 5th position
  • Pyridin-2-yl group at the 1st position
  • Ethyl ester group at the 4th position of the pyrazole ring

This unique structural arrangement contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may modulate signaling pathways, inhibit enzyme activities, or bind to specific receptors, thereby exerting its pharmacological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:

  • In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective inhibition of cell growth .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory mediators:

  • Studies have shown that compounds in this class can significantly reduce inflammation markers comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against a range of pathogens:

  • It has been tested against bacteria such as E. coli and S. aureus, demonstrating effective inhibition comparable to conventional antibiotics .

Case Studies and Research Findings

Several research articles provide insights into the biological activity of this compound:

  • Anticancer Evaluation : A study reported that derivatives of pyrazoles showed significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Anti-inflammatory Mechanism : Another research highlighted that certain pyrazoles significantly suppressed COX-2 activity, crucial for mediating inflammatory responses, with IC50 values comparable to celecoxib .
  • Antimicrobial Efficacy : A series of synthesized pyrazoles were screened for antimicrobial activity against various strains, revealing that some derivatives exhibited potent activity against resistant bacterial strains .

Properties

IUPAC Name

ethyl 5-bromo-1-pyridin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVGBIHSZVJUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700130
Record name Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269293-79-9
Record name Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.